![molecular formula C10H6ClNO2 B133622 7-Chloroquinoline-8-carboxylic acid CAS No. 87293-44-5](/img/structure/B133622.png)
7-Chloroquinoline-8-carboxylic acid
Overview
Description
7-Chloroquinoline-8-carboxylic acid is a chemical compound . It is an impurity of Quinclorac . It is used for R&D purposes and is not advised for medicinal, household, or other uses .
Synthesis Analysis
A new quinoline derivative, 4,7-dichloroquinoline, has been synthesized and showed significant larvicidal and pupicidal properties against a malarial and a dengue vector . Another study prepared a compound by the esterification of 3,7-dichloroquinoline-8-carboxylic acid with triethyl phosphite .
Molecular Structure Analysis
The molecular structure of 7-Chloroquinoline-8-carboxylic acid is represented by the formula C10H6ClNO2 . The InChI code for this compound is 1S/C10H6ClNO2/c11-7-4-3-6-2-1-5-12-9 (6)8 (7)10 (13)14/h1-5H, (H,13,14) .
Physical And Chemical Properties Analysis
The physical and chemical properties of 7-Chloroquinoline-8-carboxylic acid include a molecular weight of 207.62 . It is a powder that should be stored at room temperature .
Scientific Research Applications
Environmental Applications
7-Chloroquinoline-8-carboxylic acid has been found to play a role in the degradation of certain organic pollutants . It is a degradation product of quinclorac, a herbicide used for controlling grassy weeds . This suggests that it could be used in environmental monitoring and cleanup efforts.
Synthesis of Nanocatalysts
This compound has been mentioned in the context of the synthesis of nanocatalysts . While the exact role it plays is not specified, it could potentially be used as a precursor or a reactant in the synthesis process.
Drug Discovery
Quinoline, the core structure of 7-Chloroquinoline-8-carboxylic acid, is a vital scaffold for leads in drug discovery . It plays a major role in the field of medicinal chemistry . Therefore, 7-Chloroquinoline-8-carboxylic acid could potentially be used in the development of new pharmaceuticals.
Organic Chemistry
Quinoline has versatile applications in the fields of industrial and synthetic organic chemistry . Given that 7-Chloroquinoline-8-carboxylic acid is a derivative of quinoline, it could also have similar applications.
Biological Research
Quinoline and its derivatives have shown potential biological activities . Therefore, 7-Chloroquinoline-8-carboxylic acid could be used in biological research to study these activities.
Crop Development
There is a patent that mentions the use of 7-chloroquinoline-8-carboxylic acids in influencing the development of crops . However, the exact application and effectiveness of this compound in crop development is not clear from the available information.
Safety and Hazards
Mechanism of Action
Target of Action
It is known that quinoline derivatives, such as chloroquine, have been widely used for the control and eradication of malaria .
Mode of Action
For instance, chloroquine, a 4-aminoquinoline, is known to interfere with the growth of malaria parasites in the red blood cells of the human body .
Biochemical Pathways
Quinoline derivatives are known to interfere with the heme detoxification process in malaria parasites, which is a crucial biochemical pathway for their survival .
Pharmacokinetics
It is known that the compound has a molecular weight of 20762 , which may influence its absorption and distribution in the body.
Result of Action
It is known that quinoline derivatives can have significant antimalarial effects .
properties
IUPAC Name |
7-chloroquinoline-8-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO2/c11-7-4-3-6-2-1-5-12-9(6)8(7)10(13)14/h1-5H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLHOYRWQJYJQGZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C(C=C2)Cl)C(=O)O)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50597511 | |
Record name | 7-Chloroquinoline-8-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50597511 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloroquinoline-8-carboxylic acid | |
CAS RN |
87293-44-5 | |
Record name | 7-Chloro-8-quinolinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=87293-44-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Chloroquinoline-8-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50597511 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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